1-(4-Fluorophenyl)-2,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
CAS No.: 849923-19-9
Cat. No.: VC7381718
Molecular Formula: C19H14FNO3
Molecular Weight: 323.323
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 849923-19-9 |
|---|---|
| Molecular Formula | C19H14FNO3 |
| Molecular Weight | 323.323 |
| IUPAC Name | 1-(4-fluorophenyl)-2,7-dimethyl-1H-chromeno[2,3-c]pyrrole-3,9-dione |
| Standard InChI | InChI=1S/C19H14FNO3/c1-10-3-8-14-13(9-10)17(22)15-16(11-4-6-12(20)7-5-11)21(2)19(23)18(15)24-14/h3-9,16H,1-2H3 |
| Standard InChI Key | APEWTVOQNVRSOQ-UHFFFAOYSA-N |
| SMILES | CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)C)C4=CC=C(C=C4)F |
Introduction
The compound 1-(4-Fluorophenyl)-2,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic molecule featuring a chromeno[2,3-c]pyrrole core, which is a fused ring system consisting of a chromene and a pyrrole. This structure is notable for its potential applications in medicinal chemistry due to the presence of heterocyclic rings and diverse substituents that can influence biological activity and chemical reactivity.
Synthesis
The synthesis of chromeno[2,3-c]pyrrole derivatives often involves multicomponent reactions or the use of specific starting materials like anhydrides and amidrazones. For example, the synthesis of related compounds involves reactions with cyclic anhydrides, which can lead to the formation of pyrrole-2,5-dione derivatives under certain conditions .
Data Tables
Given the lack of specific data on 1-(4-Fluorophenyl)-2,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione, we can provide a general overview of related compounds:
| Compound Name | Molecular Formula | Molecular Weight | Notable Properties |
|---|---|---|---|
| 7-Chloro-1-(4-fluorophenyl)-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione | CHClFNOS | 420.8 g/mol | Potential medicinal applications |
| 2-(4,5-Dimethyl-1,3-thiazol-2-yl)-1-(4-fluorophenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione | Not specified | Not specified | Antimicrobial and anticancer potential |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume